molecular formula C6H3Cl2IO B1598535 2,4-Dichloro-6-iodophenol CAS No. 2040-83-7

2,4-Dichloro-6-iodophenol

Cat. No. B1598535
CAS RN: 2040-83-7
M. Wt: 288.89 g/mol
InChI Key: UMDKVOOEGYNMEB-UHFFFAOYSA-N
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Patent
US09000108B2

Procedure details

To a solution of 6.52 g (40 mmol) of 2,4-dichlorophenol and 7.76 g (52 mmol) of sodium iodide in 80 mL of acetonitrile and 16 mL of water at room temperature add 5.64 g (52 mmol) of tert-butyl hypochlorite dropwise over a period of 30 minutes. Stir the reaction mixture for 3 hours at ambient temperature. Dilute the reaction mixture with 200 mL of ethyl acetate. Wash the resulting organic solution successively with 5% aqueous sodium thiosulfate solution and brine and dry over anhydrous magnesium sulfate. Remove the solvent and then crystallize from hexanes to yield 5.9 g (51%) of (P9) as a slightly colored solid.
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[I-:10].[Na+].ClOC(C)(C)C>C(#N)C.O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([I:10])[C:3]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
6.52 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
7.76 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5.64 g
Type
reactant
Smiles
ClOC(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the resulting organic solution successively with 5% aqueous sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Remove the solvent
CUSTOM
Type
CUSTOM
Details
crystallize from hexanes
CUSTOM
Type
CUSTOM
Details
to yield 5.9 g (51%) of (P9) as a slightly colored solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)I)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.